2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide: is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where an acyl chloride or anhydride reacts with the amine group on the benzotriazine core.
Allylation: The final step involves the allylation of the acetamide group using an allyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzotriazine ring, potentially converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as thiols or amines can replace the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH2) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Thioethers or amines.
Scientific Research Applications
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-methylacetamide
- 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-ethylacetamide
- 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-propylacetamide
Uniqueness
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide: is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs with alkyl groups.
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-2-7-13-11(17)8-16-12(18)9-5-3-4-6-10(9)14-15-16/h2-6H,1,7-8H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTLOMVWVIEKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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